Ethane, [(ethoxymethyl)thio]-
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Overview
Description
Ethane, [(ethoxymethyl)thio]- is an organic compound with the molecular formula C5H12OS. It is a thioether, which means it contains a sulfur atom bonded to two carbon atoms. Thioethers are known for their distinctive odors and are often used in various chemical applications due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethane, [(ethoxymethyl)thio]- typically involves the reaction of ethyl mercaptan with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the sulfur atom in ethyl mercaptan attacks the carbon atom in ethyl chloroacetate, displacing the chlorine atom and forming the thioether linkage.
Industrial Production Methods
Industrial production of thioethers like Ethane, [(ethoxymethyl)thio]- often involves similar nucleophilic substitution reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
Ethane, [(ethoxymethyl)thio]- can undergo various chemical reactions, including:
Oxidation: Thioethers can be oxidized to sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Thioethers can be reduced to thiols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Thioethers can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-CPBA
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, bases like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted thioethers
Scientific Research Applications
Ethane, [(ethoxymethyl)thio]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of other sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Ethane, [(ethoxymethyl)thio]- involves its ability to undergo nucleophilic substitution reactions. The sulfur atom in the compound is nucleophilic, meaning it can donate a pair of electrons to form a bond with an electrophile. This property makes it useful in various chemical reactions where it can act as a nucleophile.
Comparison with Similar Compounds
Similar Compounds
Ethyl methyl sulfide: Another thioether with similar properties but a different structure.
Dimethyl sulfide: A simpler thioether with two methyl groups attached to the sulfur atom.
Diethyl sulfide: A thioether with two ethyl groups attached to the sulfur atom.
Uniqueness
Ethane, [(ethoxymethyl)thio]- is unique due to the presence of the ethoxymethyl group attached to the sulfur atom. This structural feature imparts different chemical properties compared to other thioethers, making it useful in specific applications where other thioethers may not be suitable.
Properties
CAS No. |
54699-20-6 |
---|---|
Molecular Formula |
C5H12OS |
Molecular Weight |
120.22 g/mol |
IUPAC Name |
ethylsulfanylmethoxyethane |
InChI |
InChI=1S/C5H12OS/c1-3-6-5-7-4-2/h3-5H2,1-2H3 |
InChI Key |
GMOCZOATOVWMFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCSCC |
Origin of Product |
United States |
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